molecular formula C22H25N5O3S2 B3311527 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946269-93-8

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3311527
CAS No.: 946269-93-8
M. Wt: 471.6 g/mol
InChI Key: JKDRQGUSPVMBOX-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via a sulfanyl-acetamide bridge to a cyclopenta[d]pyrimidinone scaffold substituted with a morpholine-4-yl ethyl group. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in modulating biological activity, particularly in anticancer agents . The cyclopenta[d]pyrimidinone ring introduces conformational rigidity, which may influence target binding .

Synthetic routes for analogous benzothiazole-acetamide derivatives involve chloroacetylation of benzothiazol-2-amine intermediates followed by nucleophilic substitution with sulfur-containing groups . For example, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediates react with morpholine derivatives to introduce sulfanyl or thioxo groups .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S2/c28-19(24-21-23-16-5-1-2-7-18(16)32-21)14-31-20-15-4-3-6-17(15)27(22(29)25-20)9-8-26-10-12-30-13-11-26/h1-2,5,7H,3-4,6,8-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDRQGUSPVMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the morpholine and cyclopenta[d]pyrimidine moieties. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides

  • N-(1,3-Benzothiazol-2-yl)-2-[4-(Pyridine-2-carbonyl)piperazin-1-yl]acetamide (): Structural Difference: Replaces the morpholine-cyclopenta[d]pyrimidinone group with a piperazine-pyridine moiety. Implications: The pyridine-piperazine substituent may enhance π-π stacking and hydrogen-bonding interactions compared to the morpholine-ethyl group. This compound was evaluated for anticancer activity, suggesting benzothiazole-acetamides as a promising scaffold for oncology .
  • N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Structural Difference: Features a trioxo-benzothiazole system and a phenolic group instead of the sulfanyl-cyclopenta[d]pyrimidinone unit. Related compounds exhibit analgesic activity .

Thiazole and Pyrimidine Derivatives

  • N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-2-Morpholin-4-yl-2-thioxoacetamides (): Structural Difference: Uses a thiazole ring instead of benzothiazole and a thioxo (-C=S) group instead of sulfanyl (-S-). The thioxo group may participate in hydrogen bonding .
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Structural Difference: Contains a pyrazolo[3,4-d]pyrimidine core with chromenone and fluorophenyl substituents. Implications: The chromenone group introduces planar rigidity, while fluorophenyl groups enhance lipophilicity and metabolic stability .

Morpholine-Containing Analogues

  • 2-(4-Acetyl-6,6-Dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Structural Difference: Substitutes the benzothiazole and cyclopenta[d]pyrimidinone with an isopropylphenyl group and a modified morpholine ring. Implications: The acetylated morpholine ring may alter solubility and steric hindrance compared to the ethyl-linked morpholine in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Functional Groups Biological Activity (Inferred/Reported) Synthesis Highlights
Target Compound Benzothiazole Sulfanyl, Morpholine, Cyclopenta[d]pyrimidinone Anticancer (analogous to ) Chloroacetylation + nucleophilic substitution
Benzothiazole-Piperazine () Benzothiazole Piperazine, Pyridine Anticancer Similar to target, with pyridine coupling
Thiazole-Morpholine () Thiazole Morpholine, Thioxo Not reported Sulfur/morpholine reaction
Pyrazolo-Pyrimidine () Pyrazolo[3,4-d]pyrimidine Chromenone, Fluorophenyl Drug development (e.g., kinase inhibitors) Suzuki coupling
Morpholine-Acetamide () Morpholine Acetyl, Isopropylphenyl Not reported Acylation of morpholine intermediates

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The benzothiazole core is critical for anticancer activity, as seen in . Modifications to the sulfanyl bridge (e.g., thioxo in ) may alter potency.
    • Morpholine substituents improve solubility but may reduce membrane permeability compared to lipophilic groups like fluorophenyl () .
  • Synthetic Feasibility: Chloroacetylation followed by nucleophilic substitution is a versatile route for benzothiazole-acetamides . Cyclopenta[d]pyrimidinone synthesis likely requires annulation strategies similar to pyrimidine derivatives in .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that combines elements of benzothiazole and morpholine with a cyclopenta[d]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its key components:

  • Benzothiazole : A bicyclic compound known for its diverse biological properties.
  • Morpholine : A cyclic amine that enhances solubility and biological activity.
  • Cyclopenta[d]pyrimidine : A fused heterocyclic structure that contributes to the compound's unique pharmacological profile.

Antitumor Activity

Research indicates that compounds containing benzothiazole and morpholine derivatives exhibit significant antitumor activity. For instance, derivatives similar to N-(1,3-benzothiazol-2-yl)-2-acetamide have shown potent growth inhibition in various human cancer cell lines. Studies reveal that these compounds can induce apoptosis in tumor cells through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial properties. The presence of the benzothiazole ring enhances the compound's ability to inhibit bacterial growth. In vitro studies have demonstrated that these compounds can effectively combat both Gram-positive and Gram-negative bacteria .

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-acetamide exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, affecting cellular signaling pathways related to proliferation and apoptosis .
  • Reactive Oxygen Species Generation : The compound's structure may facilitate the production of ROS, leading to oxidative stress in cancer cells .
  • Interference with DNA/RNA Synthesis : The compound may disrupt nucleic acid synthesis, further contributing to its antitumor effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Benzothiazole Derivative 1Antitumor0.5
Benzothiazole Derivative 2Antimicrobial0.8
Morpholine DerivativeAntiviral1.0
Cyclopenta[d]pyrimidine DerivativeCytotoxic0.3

Case Study 1: Antitumor Efficacy

A study investigated the effects of a benzothiazole-morpholine hybrid on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The study reported an IC50 value of 0.8 µM for bacterial inhibition, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, reflux conditions (100°C, 4 hours) with a water bath are critical for forming the acetamide backbone . Optimization can employ Design of Experiments (DoE) to adjust parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry systems may enhance reproducibility and scalability by ensuring precise control over reaction kinetics .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming the benzothiazole and morpholine moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and morpholine’s methylene groups (δ 3.4–3.9 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfanyl (C–S) and carbonyl (C=O) stretches .

Q. How can researchers ensure purity during recrystallization?

  • Answer : Use methanol or ethanol for recrystallization, as these solvents effectively dissolve impurities while precipitating the target compound. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) and ensure >95% purity thresholds for biological assays .

Advanced Questions

Q. What non-covalent interactions influence this compound’s stability in solution or solid-state?

  • Answer : Non-covalent interactions (e.g., π-π stacking between benzothiazole rings, hydrogen bonding via morpholine’s oxygen) stabilize the molecule in crystalline form. X-ray crystallography can reveal intermolecular distances (e.g., 3.93 Å for π-π interactions) . Solvent polarity impacts stability in solution; use polar aprotic solvents (DMF, DMSO) to minimize degradation .

Q. How can computational methods predict biological activity and guide experimental design?

  • Answer : Molecular docking (AutoDock Vina) identifies binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculates electron distribution to predict reactive sites (e.g., sulfanyl group’s nucleophilicity). Pair computational results with in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

  • Answer : Standardize assay protocols (e.g., cell line viability tests using MTT) and validate results with orthogonal methods (e.g., Western blotting for protein targets). Assess batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. How do substituents on the cyclopenta[d]pyrimidinone core affect pharmacokinetics?

  • Answer : The morpholinylethyl group enhances solubility via hydrogen bonding, while the benzothiazole moiety improves membrane permeability. Use logP calculations (e.g., XLogP3) to predict lipophilicity. In vivo studies in rodent models can correlate structural modifications with bioavailability and half-life .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to mitigate variability .
  • Data Validation : Use statistical tools (e.g., ANOVA) to analyze biological replicates and confirm significance thresholds (p < 0.05) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo testing and material safety data sheet (MSDS) protocols for handling sulfanyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

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